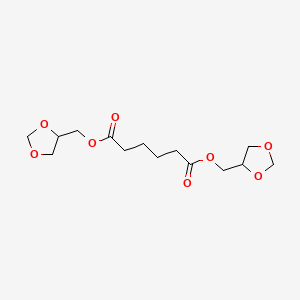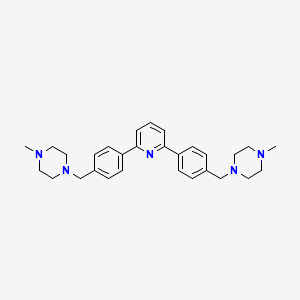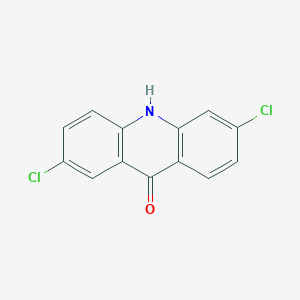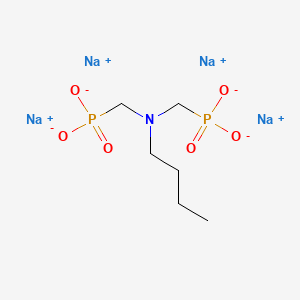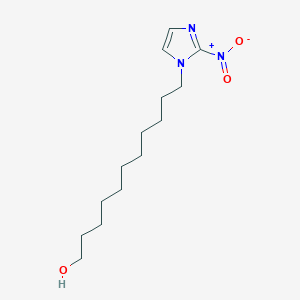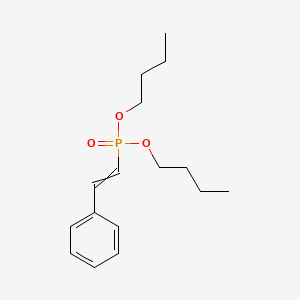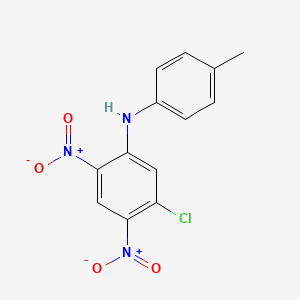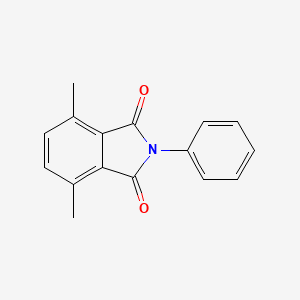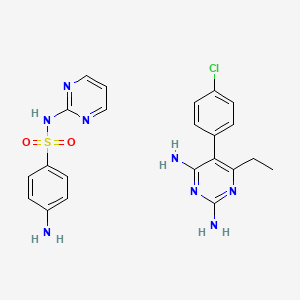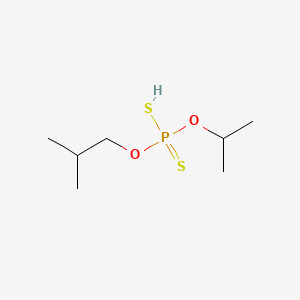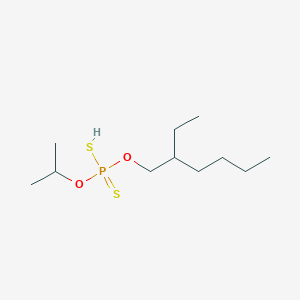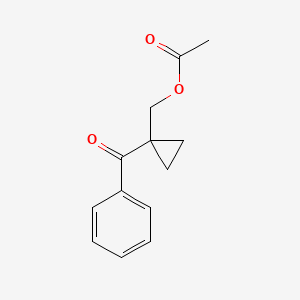
(1-Benzoylcyclopropyl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Benzoylcyclopropyl)methyl acetate is an organic compound that belongs to the class of esters It features a cyclopropyl ring bonded to a benzoyl group and an acetate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoylcyclopropyl)methyl acetate typically involves the esterification of (1-Benzoylcyclopropyl)methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
(1-Benzoylcyclopropyl)methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield (1-Benzoylcyclopropyl)methanol and acetic acid.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The acetate group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophilic substitution reactions often use amines or other nucleophiles in the presence of a base.
Major Products Formed
Hydrolysis: (1-Benzoylcyclopropyl)methanol and acetic acid.
Reduction: (1-Benzoylcyclopropyl)methanol.
Substitution: Various amides depending on the nucleophile used.
科学研究应用
(1-Benzoylcyclopropyl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-Benzoylcyclopropyl)methyl acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active (1-Benzoylcyclopropyl)methanol, which can then interact with enzymes or receptors in biological systems. The benzoyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
相似化合物的比较
Similar Compounds
Methyl acetate: A simpler ester with similar reactivity but lacking the cyclopropyl and benzoyl groups.
Ethyl acetate: Another simple ester used as a solvent with similar chemical properties.
Benzyl acetate: Contains a benzyl group instead of a cyclopropyl group, used in fragrances and flavorings.
Uniqueness
(1-Benzoylcyclopropyl)methyl acetate is unique due to the presence of the cyclopropyl ring, which imparts strain and reactivity to the molecule. The benzoyl group also adds to its distinct chemical properties, making it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
51175-74-7 |
|---|---|
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
(1-benzoylcyclopropyl)methyl acetate |
InChI |
InChI=1S/C13H14O3/c1-10(14)16-9-13(7-8-13)12(15)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI 键 |
CZQWWSJFVDFWON-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1(CC1)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


